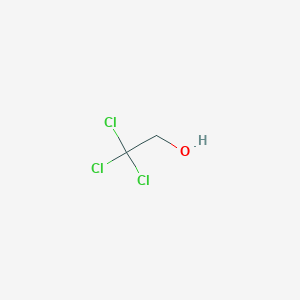
Phenacetin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenacetin-d3 is a deuterated analog of phenacetin, a compound historically used as an analgesic and antipyretic. The deuterium atoms replace the hydrogen atoms in the acetamide group, which can influence the compound’s metabolic stability and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenacetin-d3 typically involves the deuteration of phenacetin. This process can be achieved through the following steps:
Starting Material: Phenacetin is used as the starting material.
Deuteration: The hydrogen atoms in the acetamide group are replaced with deuterium atoms using deuterated reagents such as deuterated acetic anhydride or deuterated acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Phenacetin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
科学研究应用
Phenacetin-d3 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the metabolic stability and pharmacokinetics of deuterated drugs.
Medicine: Potential use in developing deuterated pharmaceuticals with improved metabolic profiles.
Industry: Utilized in the production of deuterated compounds for research and development purposes.
作用机制
The mechanism of action of Phenacetin-d3 involves its interaction with biological targets similar to phenacetin. The deuterium atoms can influence the compound’s metabolic stability, leading to slower metabolism and prolonged activity. The molecular targets and pathways involved include:
Enzymatic Interaction: Interaction with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profiles due to deuterium substitution.
相似化合物的比较
Similar Compounds
Phenacetin: The non-deuterated analog of Phenacetin-d3.
Acetaminophen: A related analgesic and antipyretic compound.
Deuterated Acetaminophen: Another deuterated analog with similar applications.
Uniqueness
This compound is unique due to its deuterium substitution, which imparts distinct metabolic and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it valuable for research and potential therapeutic applications.
属性
IUPAC Name |
2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
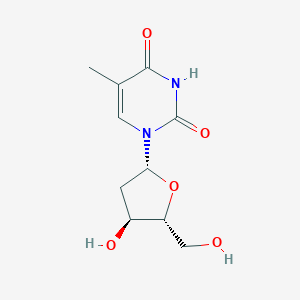
![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)

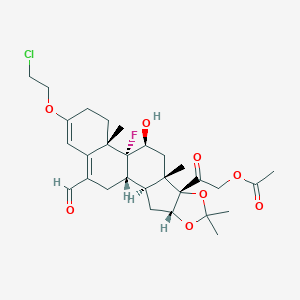
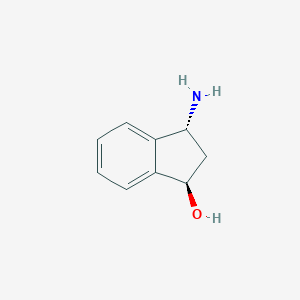
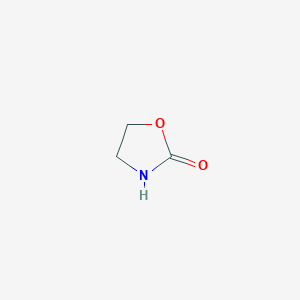

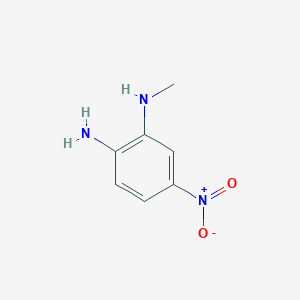
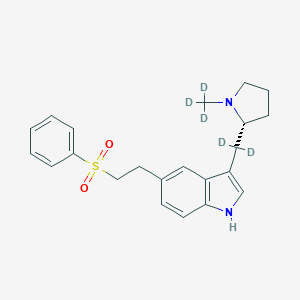
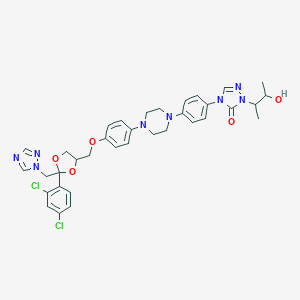
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
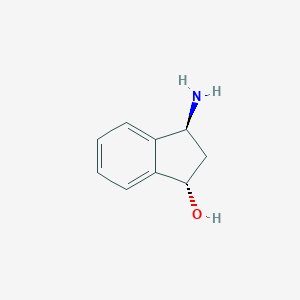
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
